![molecular formula C24H20FN3O3S2 B2612800 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049946-72-6](/img/structure/B2612800.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide
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Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Anticonvulsant Properties
This compound has been investigated for its anticonvulsant effects. In a study, novel derivatives were synthesized, and their anticonvulsant activities were evaluated using various experimental epilepsy models. The most active derivative was 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24), which exhibited potency surpassing that of phenytoin and ethosuximide, commonly used antiepileptic drugs .
Enzyme Inhibition
The compound’s structure suggests potential for enzyme inhibition. In vitro assays against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) could shed light on its inhibitory effects. These enzymes are associated with neurodegenerative diseases, and compounds that modulate their activity may have therapeutic implications .
EGFR Inhibition
Molecular modeling studies indicate that this compound binds effectively to the epidermal growth factor receptor (EGFR). Strong binding affinity was observed, making it a potential candidate for EGFR inhibition. Further investigations could explore its role in cancer therapy and other EGFR-related conditions .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVOGTYQBATQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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